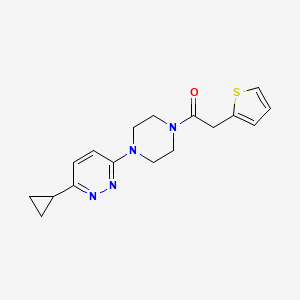
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide” belongs to the class of organic compounds known as indanes . Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring .
Synthesis Analysis
The synthesis of indane derivatives has been described in the literature. For instance, a total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C9H8O . The molecular weight of the compound is 132.1592 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of indane derivatives have been studied. For instance, halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and HRMS spectral techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of indane derivatives have been reported. For instance, the compound 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound's structure allows it to participate in various organic synthesis reactions. For instance, it can act as a diene or dienophile in intramolecular Diels–Alder reactions, demonstrating the versatility of thiophene nuclei in synthetic chemistry (Himbert, Schlindwein, & Maas, 1990). This reactivity is crucial for constructing complex molecules with potential applications in materials science and pharmaceuticals.
Sensor Development
The compound's derivatives have been explored for sensor development, particularly for detecting metal ions. A study demonstrated that a naphthaldehyde derivative exhibited a significant fluorescence turn-on response to aluminum ions, indicating its potential as a sensitive sensor for environmental and biological monitoring (Wang et al., 2016).
Biological Activity
Compounds related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide have shown a range of biological activities. For example, novel thiophene-Schiff bases and their metal complexes exhibited antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Altundas et al., 2010). Another study on thiophene-2-carboxaldehyde derivatives revealed their binding characteristics and pharmacokinetic mechanisms, showing promise for anticancer applications (Shareef et al., 2016).
Molecular Docking Studies
The compound's framework has been utilized in molecular docking studies to understand its interaction with biological targets. Such studies provide insights into the compound's potential therapeutic applications, especially in designing drugs with specific activities. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was subject to detailed antimicrobial activity analysis and molecular docking, revealing its effectiveness against various microorganisms (Cakmak et al., 2022).
Future Directions
Indane derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The resistance of microbes to current antimicrobials could be overcome by developing new synthetic organic compounds by updating the current antimicrobial concept, and discovering new agents with promising activity and structure .
Mechanism of Action
Target of Action
The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules and have shown diverse biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFMHNCBWBDJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)



![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)

![1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide](/img/structure/B2457426.png)
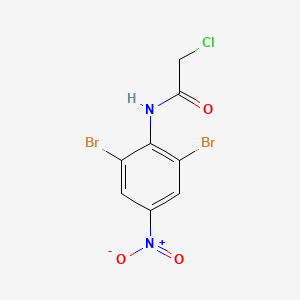
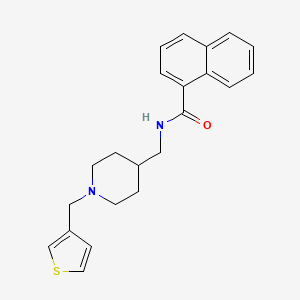
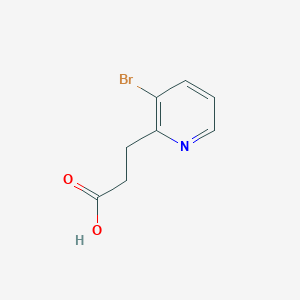
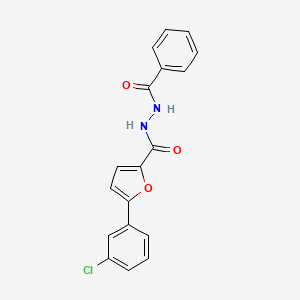
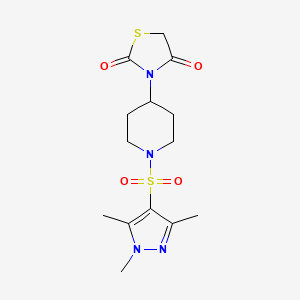
![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide](/img/structure/B2457433.png)
